molecular formula C18H23ClN2O3S B2963090 (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride CAS No. 1351613-16-5

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride

Cat. No.: B2963090
CAS No.: 1351613-16-5
M. Wt: 382.9
InChI Key: NDTXKAJZGQHZRI-UHFFFAOYSA-N
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Description

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a complex organic compound that has captured the interest of researchers across various scientific disciplines. The structure comprises a piperazine ring substituted with a hydroxyethyl group attached to a thiophene ring and a methoxyphenyl group, presenting a unique framework for diverse chemical reactions and biological activities.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds through reactions such as:

  • Substitution and coupling reactions: involving thiophene derivatives and piperazine.

  • Hydroxylation: to introduce the hydroxy group.

  • Condensation reactions: with 2-methoxybenzaldehyde to form the methanone moiety.

  • Hydrochloride salt formation: to enhance the solubility and stability of the compound.

Industrial Production Methods:

On an industrial scale, the production involves optimizing the reaction conditions to increase yield and purity. This includes controlling parameters such as temperature, pH, and the use of catalysts. Continuous flow synthesis and automated reactors are often employed to streamline the process.

Types of Reactions:

  • Oxidation: The hydroxy group can undergo oxidation to form carbonyl derivatives.

  • Reduction: Reduction of the methanone group can yield secondary alcohols.

  • Substitution: The compound's aromatic and heterocyclic rings are prone to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: such as potassium permanganate or chromium trioxide.

  • Reducing agents: including sodium borohydride or lithium aluminium hydride.

  • Catalysts: like palladium on carbon for hydrogenation reactions.

Major Products:

  • Oxidation products: include ketones and aldehydes.

  • Reduction products: involve alcohol derivatives.

  • Substitution reactions: yield various substituted thiophene and methoxyphenyl compounds.

Scientific Research Applications

The compound is widely used in multiple scientific research fields:

  • Chemistry: As a building block in organic synthesis and material science.

  • Biology: For studying its biochemical interactions and potential as a bioactive agent.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

  • Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism typically involves:

  • Binding to active sites: of enzymes, inhibiting or modifying their activity.

  • Interacting with cell membrane receptors: to trigger specific cellular responses.

  • Modulating signaling pathways: involved in biological processes such as inflammation, oxidation, and cellular growth.

Comparison with Similar Compounds

  • (4-(2-Hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride

  • (4-(2-Hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride

Uniqueness:

  • The presence of the thiophene ring in (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride distinguishes it from its analogs, offering unique electronic and steric properties that influence its reactivity and biological activity.

This compound's intricate structure and diverse functionality make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S.ClH/c1-23-16-6-3-2-5-14(16)18(22)20-10-8-19(9-11-20)13-15(21)17-7-4-12-24-17;/h2-7,12,15,21H,8-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTXKAJZGQHZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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